SMI-4a
Overview
Description
SMI-4a is a potent, selective, cell-permeable, and ATP-competitive inhibitor of the Pim-1 kinase. Pim-1 kinase is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle progression, apoptosis, and signal transduction. This compound has shown significant potential in inhibiting the growth of various cancer cell lines, making it a promising candidate for cancer therapy .
Mechanism of Action
Target of Action
SMI-4a, also known as (Z)-SMI-4a, SMI 4a, (Z)-5-(3-(trifluoromethyl)benzylidene)thiazolidine-2,4-dione, (5Z)-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione, or TCS PIM-1 4a, is a potent inhibitor of Pim-1 kinase . Pim-1 kinase plays a crucial role in cell growth, differentiation, and apoptosis .
Mode of Action
This compound inhibits Pim-1 kinase activity in a dose- and time-dependent manner . It is an ATP-competitive inhibitor . The inhibition of Pim-1 kinase by this compound results in the suppression of mTORC1 activity , which is involved in regulating cell growth and activating AMPK .
Biochemical Pathways
The inhibition of Pim-1 kinase by this compound affects several biochemical pathways. It suppresses the JAK2/STAT3 pathway , which plays a key role in tumor progression and transformation . This compound also enhances the activity of glycogen synthase kinase 3β .
Pharmacokinetics
It is known that this compound is cell-permeable , which suggests that it can be absorbed and distributed within the body to reach its target sites.
Result of Action
This compound significantly inhibits the growth of cells in vitro and in vivo, promotes apoptosis, and causes cell cycle arrest . It increases the expression of Caspase-3, Caspase-9, Bax, and P21, and decreases the expression of Bcl-2 and CDK4 .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in a study where B-ALL cell lines were treated with this compound, the compound inhibited cell proliferation in a dose- and time-dependent manner . This suggests that the concentration of this compound and the duration of exposure can influence its efficacy.
Biochemical Analysis
Biochemical Properties
SMI-4a is a selective ATP-competitive Pim-1 kinase inhibitor with an IC50 of 21 nM for Pim-1 . It does not significantly inhibit other serine/threonine- or tyrosine-kinases . It interacts with Pim-1 kinase, a serine/threonine kinase that participates in regulating apoptosis, cell cycle, signal transduction, and transcriptional pathways .
Cellular Effects
This compound has been shown to inhibit the proliferation of various cell lines in a dose- and time-dependent manner . It induces apoptosis and causes cell cycle arrest in the G0/G1 phase . It also downregulates c-myc and induces p27Kip1 expression .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the activation of the JAK2/STAT3 pathway . It also inhibits the PI3K/AKT/mTOR pathway, which is involved in cell growth and survival .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to induce cell cycle arrest and apoptosis in a time-dependent manner . It also downregulates the phosphorylation levels of PI3K, AKT, and mTOR in a time-dependent manner .
Dosage Effects in Animal Models
In animal models, this compound has been shown to suppress tumor growth . The effects of this compound vary with different dosages, with significant inhibition of tumor growth observed at certain dosages .
Metabolic Pathways
This compound is involved in the JAK2/STAT3 and PI3K/AKT/mTOR pathways . It inhibits the activation of these pathways, leading to changes in cell growth and survival.
Preparation Methods
Synthetic Routes and Reaction Conditions
SMI-4a is synthesized through a series of chemical reactions involving the condensation of 3-(trifluoromethyl)benzaldehyde with thiazolidine-2,4-dione. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The resulting product is then purified through recrystallization or chromatography to obtain this compound in its pure form .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
SMI-4a undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of this compound can lead to the formation of thiazolidine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .
Scientific Research Applications
SMI-4a has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: This compound is used as a tool compound to study the inhibition of Pim-1 kinase and its effects on various biochemical pathways
Biology: It is employed in cell biology research to investigate the role of Pim-1 kinase in cell cycle regulation, apoptosis, and signal transduction
Medicine: this compound has shown potential as an anti-cancer agent, particularly in the treatment of hematologic malignancies and solid tumors. .
Industry: While its industrial applications are still under exploration, this compound’s role as a kinase inhibitor makes it a valuable candidate for drug development and therapeutic interventions
Comparison with Similar Compounds
SMI-4a is unique in its high selectivity and potency as a Pim-1 kinase inhibitor. Similar compounds include:
AZD1208: Another potent Pim kinase inhibitor with similar anti-cancer properties.
SGI-1776: A Pim kinase inhibitor that also targets other kinases, making it less selective than this compound.
TP-3654: A selective Pim kinase inhibitor with potential therapeutic applications in cancer treatment .
This compound stands out due to its high selectivity for Pim-1 kinase and its ability to induce apoptosis and cell cycle arrest in a wide range of cancer cell lines .
Properties
IUPAC Name |
(5Z)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2S/c12-11(13,14)7-3-1-2-6(4-7)5-8-9(16)15-10(17)18-8/h1-5H,(H,15,16,17)/b8-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJLOFCOEOHFKQ-YVMONPNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=C2C(=O)NC(=O)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=C\2/C(=O)NC(=O)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438190-29-5 | |
Record name | 438190-29-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of SMI-4a?
A1: this compound acts as a potent and selective inhibitor of the Pim family of serine/threonine kinases, with a particular affinity for Pim-1. [, , , , ]
Q2: What are Pim kinases, and why are they considered relevant in cancer?
A2: Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of constitutively active kinases often overexpressed in various hematologic malignancies and solid tumors. They play crucial roles in regulating cell survival, proliferation, and drug resistance. [, , , , ]
Q3: How does this compound interact with Pim kinases?
A3: While the precise binding mode of this compound to Pim kinases requires further investigation, it is known to directly inhibit their kinase activity, potentially by competing with ATP for binding at the kinase active site. [, , ]
Q4: What are the downstream effects of Pim kinase inhibition by this compound?
A4: this compound, through Pim kinase inhibition, exerts pleiotropic effects on cancer cells. These include:
- Cell Cycle Arrest: this compound induces cell cycle arrest primarily in the G1 phase by increasing the levels of the cyclin-dependent kinase inhibitor p27Kip1. [, , ]
- Apoptosis Induction: this compound promotes apoptosis through the mitochondrial pathway, characterized by caspase activation and downregulation of anti-apoptotic proteins like Bcl-2. [, , , , ]
- Inhibition of mTORC1 Signaling: this compound disrupts the mTORC1 signaling pathway, crucial for protein synthesis and cell growth, by decreasing the phosphorylation of its downstream targets 4E-BP1 and p70S6K. [, , , , , ]
- Autophagy Induction: this compound has been shown to induce autophagy in some cancer cells, a process that can either promote or inhibit tumor growth depending on the context. [, ]
- Inhibition of Angiogenesis: this compound may also affect tumor angiogenesis by inhibiting the phosphorylation of endothelial nitric oxide synthase (eNOS) at Ser-633, potentially impairing blood vessel formation. []
Q5: Are there specific cancers where this compound demonstrates higher efficacy?
A5: Preclinical studies have shown promising results in several cancer models. In particular, this compound exhibited potent anti-tumor activity against:
- Hematologic Malignancies: Acute myeloid leukemia [, , , , ], chronic myeloid leukemia [], adult T-cell leukemia/lymphoma [], and multiple myeloma [, ].
- Solid Tumors: Non-small cell lung cancer [], melanoma [], prostate cancer [, , , ], breast cancer [, ], and osteosarcoma [].
Q6: What is known about the role of PIM kinases in regulating energy metabolism, and how does this compound impact this process?
A6: Studies show that PIM kinases, especially PIM-3, can influence energy metabolism by regulating AMPK activity, which is a key sensor of cellular energy status. [, ] Inhibiting PIM kinases with this compound activates AMPK, suggesting a potential shift in cellular metabolism. [, ]
Q7: Has this compound shown synergistic effects with other anticancer agents?
A7: Yes, preclinical studies suggest that combining this compound with other targeted therapies or chemotherapeutic agents can enhance its anticancer effects. Promising combinations include:
- MEK Inhibitors: Combining this compound with MEK inhibitors synergistically killed pre-T-LBL cells. []
- mTOR Inhibitors: Co-treatment with this compound and the mTOR inhibitor rapamycin synergistically inhibited tumor growth in a mouse model of acute myeloid leukemia. []
- Bcl-2 Antagonists: Combining this compound with Bcl-2 antagonists like ABT-737 triggered robust apoptosis in prostate cancer cells in vitro and in vivo. []
- Proteasome Inhibitors: SMI-16a, a thiazolidine-2,4-dione compound similar to this compound, enhanced the anti-myeloma effects of proteasome inhibitors like carfilzomib. []
Q8: Have any resistance mechanisms to this compound been identified?
A8: While specific resistance mechanisms for this compound are still under investigation, some studies suggest potential resistance pathways:
- PIK3CA Mutations: In colon cancer, mutations in PIK3CA were associated with resistance to this compound, highlighting the potential interplay between the PIM and PI3K pathways in determining drug sensitivity. []
- Activation of Alternative Pathways: Inhibition of AKT by GSK690693 was found to induce Pim-1 expression, suggesting that compensatory upregulation of Pim kinases might contribute to resistance against AKT inhibitors. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.